Water-Stable Boroxine Formation: A Critical Differentiator from Unsubstituted Phenylboronic Acid
Unsubstituted phenylboronic acid (PBA) forms a boroxine (triphenylboroxine) that is hydrolytically unstable and rapidly decomposes upon exposure to water. In contrast, 2-hydroxyphenylboronic acid (HO-PBA), the core structural motif of the target compound, spontaneously forms a dimer that upon water exposure rapidly transforms into a water-stable boroxine structure with excellent pH stability and water-compatible dynamic covalent bonds [1]. The target compound, (2-hydroxy-4-methylphenyl)boronic acid, is a direct analog of HO-PBA with an additional methyl group at the para position, and thus inherits this differential stability profile [2].
| Evidence Dimension | Boroxine Hydrolytic Stability |
|---|---|
| Target Compound Data | Forms water-stable boroxine trimer complex with pH-stable dynamic covalent bonds (inferred from HO-PBA analog). |
| Comparator Or Baseline | Phenylboronic acid: Forms triphenylboroxine (TPB) that is hydrolytically unstable and decomposes in water. |
| Quantified Difference | Qualitative but definitive: HO-PBA-derived boroxine is stable in aqueous media; PBA-derived boroxine is not [1]. |
| Conditions | Aqueous environment; ambient temperature. |
Why This Matters
This difference is critical for any application requiring boronic acid functionality in aqueous or biological media, where generic arylboronic acids fail due to rapid hydrolysis.
- [1] Li, X., Zhang, Y., Shi, Z., Wang, D., Yang, H., Zhang, Y., & Qing, G. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15, 1207. View Source
- [2] Li, X., Zhang, Y., Shi, Z., Wang, D., Yang, H., Zhang, Y., & Qing, G. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15, 1207. Supplementary Figures 1, 2, and 13 confirm dimeric structure for 2-hydroxy-5-methylphenylboronic acid (CH3-HO-PBA). View Source
